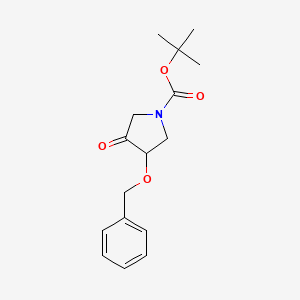

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H21NO4 |

|---|---|

Poids moléculaire |

291.34 g/mol |

Nom IUPAC |

tert-butyl 3-oxo-4-phenylmethoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(18)14(10-17)20-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 |

Clé InChI |

FPFWWPZOUAYHDV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(C(=O)C1)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Comprehensive Technical Guide to Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate: Structure, Synthesis, and Applications

Executive Summary

In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs), peptidomimetics, and enzyme inhibitors. Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (CAS: 1610714-51-6)[1] is an advanced, highly functionalized chiral (or racemic) building block designed for the modular synthesis of complex 3,4-disubstituted pyrrolidines.

This whitepaper provides an in-depth mechanistic analysis of this molecule, detailing its orthogonal reactivity, validated synthetic pathways, and its critical role in drug discovery. By understanding the causality behind its structural design and synthetic protocol, drug development professionals can leverage this intermediate to accelerate hit-to-lead optimization.

Physicochemical & Structural Profiling

The utility of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate lies in its precise combination of functional groups. The quantitative and structural data are summarized below.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate |

| CAS Registry Number | 1610714-51-6 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Core Scaffold | Pyrrolidine (5-membered nitrogen heterocycle) |

| Protecting Group 1 (N1) | tert-Butyloxycarbonyl (Boc) – Acid-labile |

| Protecting Group 2 (C3) | Benzyloxy (-O-CH₂-Ph) – Reductively-labile |

| Reactive Center (C4) | Ketone (=O) – Electrophilic |

Structural & Mechanistic Analysis (Orthogonal Reactivity)

The strategic design of this molecule allows chemists to perform sequential, highly specific transformations without cross-reactivity. This concept, known as orthogonal protection , is the cornerstone of its value.

-

The C4 Ketone (The Anchor for Diversification): The oxo group at position 4 serves as the primary electrophilic center. It is primed for reductive aminations (to yield 3,4-diamino or 3-alkoxy-4-amino pyrrolidines), Wittig olefinations, or Grignard additions.

-

The C3 Benzyloxy Group (Masked Hydroxyl): The benzyloxy ether protects the C3 hydroxyl group during harsh nucleophilic attacks at C4. Causality: Benzyl ethers are highly stable to basic and mildly acidic conditions but can be cleanly cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) once the C4 functionalization is complete.

-

The N1 Boc Group (Amine Mask): The bulky tert-butyloxycarbonyl group prevents the secondary amine of the pyrrolidine ring from interfering with electrophilic reagents. It is completely stable to the reductive conditions used to cleave the C3 benzyl group, but can be rapidly removed using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane).

Orthogonal reactivity map highlighting downstream functionalization pathways for drug synthesis.

Validated Synthetic Methodology

The synthesis of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is achieved via a robust, three-step protocol starting from commercially available N-Boc-3-pyrroline. The following protocol is designed as a self-validating system, incorporating mechanistic rationale and quality control checkpoints[2][3].

Step 1: Epoxidation to the Bicyclic Intermediate

-

Objective: Synthesize tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.

-

Protocol: Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) in batches. Stir overnight at room temperature.

-

Causality & Validation: mCPBA is selected over H₂O₂ to provide a concerted, stereospecific oxygen transfer without the risk of premature epoxide hydrolysis. Self-Validation: Quench the reaction with saturated Na₂S₂O₃ to destroy residual oxidant (preventing downstream side reactions). TLC (Hexane/EtOAc 7:3) will show the disappearance of the alkene starting material.

Step 2: Regio- and Stereoselective Ring Opening

-

Objective: Synthesize trans-tert-butyl 3-(benzyloxy)-4-hydroxypyrrolidine-1-carboxylate.

-

Protocol: Dissolve the epoxide from Step 1 in anhydrous THF. Add benzyl alcohol (BnOH, 1.5 eq) and a strong base (e.g., NaH, 1.1 eq) at 0 °C. Heat to reflux for 12 hours.

-

Causality & Validation: The base deprotonates benzyl alcohol to form a highly nucleophilic benzalkoxide. The rigid bicyclic structure of the epoxide forces the incoming nucleophile to attack via an Sₙ2 trajectory from the less hindered face, guaranteeing a trans configuration between the resulting hydroxyl and benzyloxy groups. Self-Validation: LC-MS will confirm the mass addition of the benzyl group (+108 Da).

Step 3: Mild Oxidation to the Target Ketone

-

Objective: Synthesize tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate.

-

Protocol: Utilize Swern oxidation conditions. To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C, add DMSO (3.0 eq). After 15 mins, add the alcohol from Step 2 (1.0 eq). Stir for 45 mins, then add triethylamine (Et₃N, 5.0 eq) and allow to warm to room temperature.

-

Causality & Validation: Swern oxidation is strictly chosen over harsh chromium-based oxidants (like Jones reagent) to prevent epimerization at the sensitive C3 stereocenter and to avoid acidic cleavage of the N-Boc group. Self-Validation: IR spectroscopy will show a strong, sharp carbonyl stretch (~1750 cm⁻¹) and the complete disappearance of the broad O-H stretch (~3300 cm⁻¹).

Step-by-step synthetic workflow for tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate.

Applications in Drug Development

The architectural flexibility of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate has made it indispensable in the synthesis of several classes of therapeutics:

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The molecule is a critical precursor in synthesizing chiral pyrrolidine inhibitors that selectively bind to nNOS. The orthogonal protecting groups allow for the late-stage introduction of reduction-sensitive functional groups (like halophenyls or cyclopropanes) via reductive amination at the C4 position before the final deprotection steps[3].

-

Arginase Inhibitors: In the development of immuno-oncology drugs, 3,4-disubstituted pyrrolidines are used to mimic the transition state of arginine hydrolysis. The C4 ketone is often converted to a highly substituted amine or quaternary center via Ugi multicomponent reactions[4].

-

1,2,4-Triazole Derivatives: The intermediate is heavily utilized to synthesize trans N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings, which exhibit potent antifungal, antiviral, and anticancer properties[5].

References

-

Silverman, R. B., et al. (2011). "Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

-

Anwar, S., et al. (2022). "Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring". Current Organic Synthesis, Bentham Science. Available at:[Link]

-

MDPI. (2025). "Synthesis of Arginase Inhibitors: An Overview". Pharmaceutics, MDPI. Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Arginase Inhibitors: An Overview [mdpi.com]

- 5. Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary

The pyrrolidine ring is a ubiquitous structural motif in modern medicinal chemistry, frequently appearing in FDA-approved therapeutics due to its conformational rigidity, sp³-hybridized character, and ability to direct functional groups in precise three-dimensional space[1]. Within drug discovery pipelines, highly functionalized pyrrolidine building blocks are critical for exploring complex pharmacophore spaces[2].

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (CAS: 1610714-51-6) serves as an advanced, orthogonally protected building block[3]. The strategic placement of a Boc-protected amine, a benzyl-protected hydroxyl, and a reactive C4-ketone allows medicinal chemists to perform complex functionalizations—such as reductive aminations, Grignard additions, or Wittig olefinations—without compromising the integrity of the core scaffold.

Physicochemical Profiling and Molecular Architecture

Understanding the physical properties of this building block is essential for optimizing reaction conditions, particularly regarding solvent selection, thermal stability, and purification strategies. The quantitative data for this compound is summarized below[3][4].

| Property | Value |

| Chemical Name | Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate |

| CAS Registry Number | 1610714-51-6 |

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| Boiling Point (Predicted) | 408.0 ± 45.0 °C |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ |

| pKa (Predicted) | -3.06 ± 0.40 |

| Physical State | Pale yellow to off-white viscous oil or solid |

Structural Rationale

-

N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides steric shielding and reduces the nucleophilicity of the pyrrolidine nitrogen, preventing unwanted side reactions during C4 functionalization. It is stable to catalytic hydrogenation and basic nucleophiles.

-

C3-Benzyloxy Ether: The benzyl ether protects the C3-hydroxyl group. Unlike silyl ethers (which can be labile to fluoride or mild acids), the benzyl group is highly robust under both acidic and basic conditions, requiring specific hydrogenolysis (Pd/C, H₂) for removal.

-

C4-Ketone: The electrophilic center of the molecule. Its proximity to the bulky C3-benzyloxy group often induces high diastereoselectivity during nucleophilic attack due to steric hindrance on one face of the ring.

Synthetic Utility and Workflow

The true value of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate lies in its capacity for orthogonal deprotection. The workflow below illustrates how the C4-ketone can be functionalized, followed by selective cleavage of either the Boc or Benzyl group depending on the required downstream target.

Fig 1. Synthetic workflow for the orthogonal functionalization of the pyrrolidine building block.

Experimental Methodology: Core Functionalization Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices.

Protocol 1: Reductive Amination at the C4-Ketone

This protocol describes the installation of an amine at the C4 position, a common step in generating bioactive aza-scaffolds[1].

Step 1: Iminium Formation

-

Procedure: Dissolve Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 equiv).

-

Causality: DCE is strictly preferred over dichloromethane (DCM) because its slightly higher boiling point and distinct dielectric constant provide superior kinetics for NaBH(OAc)₃-mediated reductions. Acetic acid acts as a Brønsted acid catalyst, accelerating the dehydration of the hemiaminal intermediate into the reactive iminium ion.

Step 2: Hydride Reduction

-

Procedure: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

-

Causality: NaBH(OAc)₃ is chosen over NaBH₄ or NaBH₃CN. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. This ensures the reagent is mild enough to selectively reduce the transient iminium ion without prematurely reducing the starting C4-ketone into a C4-hydroxyl side product.

Step 3: Self-Validating Analytical Monitoring

-

Procedure: Monitor reaction completion via LC-MS (ESI+).

-

Validation Check: The starting material has an exact mass of 291.15 Da. However, Boc-protected amines are notoriously labile in ESI+ sources. Do not expect a strong [M+H]⁺ peak at m/z 292.2. Instead, validate the disappearance of the starting material by tracking the in-source fragmentation peaks: [M - tBu + H]⁺ at m/z 236.1 and [M - Boc + H]⁺ at m/z 192.1 . The emergence of the corresponding product mass (also exhibiting -56 Da and -100 Da fragments) confirms successful amination.

Step 4: Quench and Workup

-

Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Orthogonal Deprotection Strategies

Depending on the synthetic target, you may need to unmask either the pyrrolidine nitrogen or the C3-hydroxyl.

-

Boc Cleavage (Acidic): Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours.

-

Self-Validation: The mechanism involves the protonation of the tert-butyl oxygen, followed by the elimination of isobutylene and decarboxylation. The visual validation of this reaction is the active bubbling of CO₂ and isobutylene gas. Once gas evolution ceases, the reaction is typically complete.

-

-

Benzyl Cleavage (Hydrogenolysis): Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with N₂, then backfill with H₂ gas (1 atm via balloon). Stir vigorously for 4-6 hours.

-

Causality: The Boc group is completely inert to catalytic hydrogenation, allowing the selective unmasking of the C3-hydroxyl group while keeping the basic pyrrolidine nitrogen protected.

-

Handling, Stability, and Storage Protocols

-

Storage Conditions: Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate should be stored at 2–8 °C under an inert atmosphere (Argon or N₂).

-

Stability: The compound is stable under standard laboratory conditions but is sensitive to prolonged exposure to strong acids (which will prematurely cleave the Boc group) and strong Lewis acids (which may coordinate with the ketone and induce epimerization at the C3 stereocenter).

-

Handling: As a viscous oil/solid with a predicted density of 1.16 g/cm³[4], gentle heating (e.g., a 40 °C water bath) may be required to liquefy the material for accurate volumetric transfer if it solidifies during cold storage.

References

- ChemicalBook. "tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate | 1610714-51-6". ChemicalBook.

- ChemicalBook. "tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate Properties". ChemicalBook.

- Casu, A., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." NIH / National Library of Medicine.

- MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." MDPI.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate | 1610714-51-6 [chemicalbook.com]

- 4. tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate | 1610714-51-6 [chemicalbook.com]

Mechanism of Action and Synthetic Utility of tert-Butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate in Modern Organic Synthesis

Executive Summary

In contemporary medicinal chemistry, 3,4-disubstituted pyrrolidines are recognized as privileged pharmacophores, frequently appearing in monoamine transporter inhibitors, broad-spectrum antibiotics (e.g., fluoroquinolones), and novel antimalarial agents. The strategic synthesis of these complex stereocenters requires highly functionalized, predictable building blocks.

tert-Butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (CAS: 1610714-51-6) serves as a linchpin in the divergent synthesis of these targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural anatomy, orthogonal reactivity, and field-proven experimental protocols associated with this critical scaffold. Rather than merely outlining synthetic steps, this guide elucidates the underlying physical organic chemistry and causality that dictate its behavior in the reactor.

Structural Anatomy & Orthogonal Reactivity Profile

The synthetic power of this molecule lies in the precise, orthogonal nature of its three primary functional domains. Each domain is engineered to react—or resist reaction—under strictly defined conditions, allowing for complex, multi-step transformations without the need for intermediate purification.

-

N1-Boc (tert-Butoxycarbonyl) Group : The Boc group serves a dual purpose. Sterically, it protects the secondary amine. Electronically, the carbamate moiety is strongly electron-withdrawing, which delocalizes the nitrogen lone pair. This prevents the nitrogen from acting as a competing nucleophile or coordinating with Lewis acid catalysts intended for the C4-ketone. It is highly stable to bases, nucleophiles, and catalytic hydrogenation, requiring strongly acidic conditions (e.g., TFA, HCl) for cleavage.

-

C3-Benzyloxy (-OBn) Ether : This protected hydroxyl group acts as the primary stereodirecting element of the molecule. The bulky aromatic ring sterically shields the syn face of the pyrrolidine ring. It remains inert under reductive amination and basic conditions, yielding only to catalytic hydrogenolysis (H₂, Pd/C) or harsh Lewis acids (e.g., BCl₃).

-

C4-Ketone (Oxo Group) : The electrophilic hub of the molecule. The adjacent C3-OBn group inductively increases the electrophilicity of the carbonyl carbon while simultaneously dictating the trajectory of incoming nucleophiles via the Felkin-Anh model.

Core Mechanisms of Action in Organic Synthesis

Pathway A: Diastereoselective Reductive Amination

The most frequent application of this scaffold is the conversion of the C4-ketone into a substituted amine. When reacted with a primary amine, the ketone condenses to form a planar sp² iminium intermediate.

The Causality of Stereocontrol: The bulky C3-benzyloxy group effectively blocks the syn face of the pyrrolidine ring. When a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is introduced, the hydride is forced to attack from the less hindered anti face. The electron-withdrawing acetoxy ligands on the boron reduce its hydridic character, making it unreactive toward the starting ketone but sufficiently nucleophilic to reduce the highly electrophilic transient iminium ion. This dynamic yields trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios (dr), a mechanism heavily supported by .

Pathway B: Nucleophilic Addition (C-C Bond Formation)

When subjected to Grignard reagents (R-MgBr) or organolithiums, the C4-ketone undergoes nucleophilic addition to form a tertiary alcohol. The stereochemical outcome is dictated by the solvent and the metal counterion. In non-chelating solvents, the Felkin-Anh model dominates, favoring anti attack. However, if chelating metals (like CeCl₃ or TiCl₄) are used, a rigid Cram's chelation model forms between the C4-oxygen and the C3-oxygen, potentially reversing the facial selectivity.

Quantitative Reaction Profiling

The following table summarizes the expected quantitative outcomes and stereochemical biases when subjecting the scaffold to various standard transformations.

| Reaction Type | Reagents / Catalyst | Major Product Stereochemistry | Typical Yield (%) | Diastereomeric Ratio (dr) |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE, AcOH | trans (anti to C3-OBn) | 75 - 85% | > 9:1 |

| Ketone Reduction | NaBH₄, MeOH, 0 °C | cis (syn to C3-OBn) | 88 - 92% | 4:1 |

| Grignard Addition | R-MgBr, THF, -78 °C | trans (anti to C3-OBn) | 65 - 80% | > 10:1 |

| Wittig Olefination | Ph₃P=CH-R, THF, KOtBu | E / Z Alkene mixture | 70 - 85% | N/A |

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality at each step.

Protocol 1: Diastereoselective Reductive Amination

Objective: Synthesize a trans-4-amino-3-benzyloxypyrrolidine-1-carboxylate derivative.

-

Imine Formation: Dissolve tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 equiv) to catalyze the condensation. Stir at room temperature for 2 hours.

-

Validation Check: Analyze an aliquot via LC-MS to confirm the disappearance of the starting ketone (m/z [M+H]⁺ = 292.1) and the appearance of the imine intermediate before proceeding.

-

-

Hydride Transfer: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The low temperature minimizes the exothermic decomposition of the borohydride and maximizes facial selectivity. Stir for 12 hours, allowing the reaction to warm to room temperature.

-

Validation Check: Perform TLC (Hexanes/EtOAc 1:1) and stain with ninhydrin. The product will appear as a distinct, colored spot (indicating a secondary amine), confirming successful hydride transfer.

-

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Global Deprotection Sequence

Objective: Remove both the N-Boc and C3-OBn groups to yield the fully unprotected 3,4-disubstituted pyrrolidine core, utilizing standard protecting group strategies.

-

Boc Cleavage (Acidic): Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. The acid protonates the carbamate, driving the elimination of isobutylene gas and CO₂.

-

Validation Check: ¹H NMR of the concentrated crude must show the complete absence of the intense 9H singlet at ~1.45 ppm, confirming quantitative Boc removal.

-

-

Benzyl Cleavage (Hydrogenolysis): Dissolve the TFA-salt intermediate in Methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with Argon, then backfill with H₂ gas (1 atm via balloon). Stir vigorously for 12 hours. The palladium catalyst inserts into the C-O bond, reducing it to yield toluene and the free alcohol.

-

Validation Check: Disappearance of the aromatic multiplet (7.2-7.4 ppm) and the benzylic CH₂ doublet/AB quartet (~4.5 ppm) in the ¹H NMR spectrum.

-

Mechanistic Visualizations

Caption: Diagram 1: Orthogonal deprotection workflow of the pyrrolidine scaffold.

Caption: Diagram 2: Stereochemical control mechanism during reductive amination at C4.

References

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL: [Link]

-

Title: tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (CAS 1610714-51-6) Source: NextSDS Chemical Database URL: [Link]

Synthesis Pathways for Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary

Pyrrolidine-based spirocyclic compounds and functionalized heterocycles are highly privileged scaffolds in modern drug discovery, frequently appearing in dipeptidyl peptidase-4 (DPP-IV) inhibitors, matrix metalloproteinase (MMP) inhibitors, and various peptidomimetics 12. Among these, tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate serves as a critical electrophilic building block. The presence of the orthogonal Boc-protecting group and the benzyl ether allows for selective downstream functionalization, including reductive amination, Wittig olefination, or Grignard additions at the C4 ketone.

This whitepaper details the most robust, scalable, and stereocontrolled synthetic pathway to generate this derivative, focusing on the causality behind reagent selection, reaction mechanisms, and self-validating experimental protocols.

Retrosynthetic Strategy & Mechanistic Rationale

While 4-oxopyrrolidines can theoretically be synthesized via Dieckmann condensation of linear amino acid derivatives, that approach often suffers from poor regiocontrol and requires harsh basic conditions that can lead to racemization or decomposition.

Instead, the epoxide-opening route is the industry standard for 3,4-disubstituted pyrrolidines. The target ketone can be retrosynthetically disconnected to a secondary alcohol, trans-N-Boc-3-(benzyloxy)-4-hydroxypyrrolidine. This intermediate is derived from the nucleophilic ring-opening of a meso-epoxide (N-Boc-3,4-epoxypyrrolidine) using benzyl alcohol. The epoxide itself is easily accessed via the direct epoxidation of commercially available N-Boc-3-pyrroline 34.

Retrosynthetic pathway for tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate.

Step-by-Step Experimental Methodologies

Step 1: Epoxidation of N-Boc-3-pyrroline

Causality & Mechanism: The synthesis begins with the electrophilic epoxidation of N-Boc-3-pyrroline using meta-chloroperoxybenzoic acid (m-CPBA) 54. The electron-withdrawing nature of the Boc group slightly deactivates the alkene, necessitating an excess of m-CPBA (typically 1.2 to 1.5 equivalents) and an extended reaction time (24 h) to ensure full conversion. The self-validating aspect of this protocol lies in the biphasic workup: sodium sulfite (Na₂SO₃) is used to quantitatively quench unreacted peroxides, while saturated sodium bicarbonate (NaHCO₃) converts the meta-chlorobenzoic acid byproduct into its water-soluble sodium salt, allowing for isolation of the pure epoxide without chromatography.

Protocol:

-

Dissolve N-Boc-3-pyrroline (10.0 g, 59.1 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool the solution to 0 °C under an inert argon atmosphere.

-

Add m-CPBA (77% purity, 15.9 g, 70.9 mmol) portion-wise over 30 minutes to control the exothermic peroxy-transfer.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Workup: Quench the reaction by adding 10% aqueous Na₂SO₃ (100 mL) and stir for 1 hour. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (3 × 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3,4-epoxypyrrolidine as a pale yellow oil (Yield: ~91%), which solidifies upon standing.

Step 2: Regio- and Stereoselective Epoxide Ring Opening

Causality & Mechanism: The meso-epoxide undergoes nucleophilic attack by the benzyloxide anion [[3]](). Because the epoxide is symmetrical, attack at either C3 or C4 yields the same racemic product. The reaction strictly follows an Sₙ2 mechanism, enforcing a trans-diaxial ring opening (Fürst-Plattner rule). Sodium hydride (NaH) is utilized to irreversibly deprotonate benzyl alcohol, creating a highly nucleophilic alkoxide species capable of opening the sterically hindered bicyclic system.

Protocol:

-

In a flame-dried flask, suspend NaH (60% dispersion in mineral oil, 2.8 g, 70 mmol) in anhydrous THF (100 mL) at 0 °C.

-

Add benzyl alcohol (BnOH, 7.6 g, 70 mmol) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Add a solution of N-Boc-3,4-epoxypyrrolidine (10.0 g, 54 mmol) in THF (50 mL) dropwise.

-

Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

-

Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous phase with ethyl acetate (3 × 75 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 3:1) to afford trans-N-Boc-3-(benzyloxy)-4-hydroxypyrrolidine.

Step 3: Oxidation to the Target Ketone

Causality & Mechanism: The final step requires the oxidation of the secondary alcohol to a ketone. Crucially , 3-alkoxy-4-oxopyrrolidines are highly susceptible to β-elimination. If harsh basic oxidations (e.g., Swern oxidation utilizing triethylamine) are employed, the acidic alpha-protons can be abstracted, leading to the elimination of the benzyloxy group and the formation of an undesired N-Boc-pyrrolin-4-one. To prevent this, Dess-Martin Periodinane (DMP) is selected. DMP operates under mild, near-neutral conditions, facilitating the oxidation without triggering epimerization or elimination.

Protocol:

-

Dissolve trans-N-Boc-3-(benzyloxy)-4-hydroxypyrrolidine (10.0 g, 34 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.

-

Add Dess-Martin Periodinane (17.3 g, 40.8 mmol) in a single portion.

-

Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 3 hours.

-

Workup: Quench the reaction with a 1:1 mixture of 10% aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 minutes until the biphasic mixture becomes clear (validating the reduction of excess iodine(V) species).

-

Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over Na₂SO₄, and concentrate.

-

Purify via short-path silica gel chromatography to yield the pure tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate.

Quantitative Data & Yield Analysis

The table below summarizes the optimized parameters for the 3-step synthesis, providing a benchmark for expected yields and purification standards.

| Step | Reaction Type | Reagents & Solvents | Temp / Time | Expected Yield | Purification Method |

| 1 | Epoxidation | m-CPBA, DCM | 0 °C to RT, 24 h | 85 - 91% | Aqueous Workup (Na₂SO₃ / NaHCO₃) |

| 2 | Ring Opening | BnOH, NaH, THF | 70 °C, 12 h | 70 - 75% | Silica Gel Chromatography |

| 3 | Oxidation | DMP, DCM | 0 °C to RT, 4 h | 80 - 88% | Short-path Silica Gel Chromatography |

Mechanistic Workflow Diagram

The following diagram maps the forward experimental workflow, highlighting the phase transitions and reagent dependencies across the synthesis.

Experimental workflow detailing the 3-step synthesis from N-Boc-3-pyrroline.

References

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.[Link]

-

Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. PMC.[Link]

-

Supporting Information Contents - DOI (Epoxidation Protocols). DOI. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of a key synthetic intermediate, tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate. As a Senior Application Scientist, this document is structured to provide not just spectral data, but a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. This technical guide will serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, enabling them to confidently interpret their own NMR data and accelerate their research endeavors.

Introduction: The Significance of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The subject of this guide, tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate, is a versatile building block in the synthesis of complex nitrogen-containing heterocycles. Its strategic functionalization, including the N-Boc protecting group, the ketone at the 4-position, and the benzyloxy group at the 3-position, allows for a wide range of chemical transformations.

Accurate structural elucidation of this intermediate is paramount to ensure the integrity of the subsequent synthetic steps. NMR spectroscopy stands as the gold standard for this purpose, offering a non-destructive method to obtain detailed atomic-level information.[3][4] This guide will dissect the ¹H and ¹³C NMR spectra of this molecule, providing a logical and experience-driven interpretation of its key features.

Molecular Structure and NMR-Active Nuclei

To comprehend the NMR spectra, it is essential to first visualize the molecular structure and identify the unique proton and carbon environments.

Molecular Structure:

Caption: Structure of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in the molecule. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related structures.[5][6]

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~7.35 | m | 5H | Aromatic (C₆H₅) |

| H-b | ~4.60 | s | 2H | Benzylic (-OCH₂Ph) |

| H-c | ~4.20 | m | 1H | Pyrrolidine CH |

| H-d | ~3.80 | m | 2H | Pyrrolidine CH₂ |

| H-e | ~3.60 | m | 2H | Pyrrolidine CH₂ |

| H-f | ~1.45 | s | 9H | tert-Butyl (-C(CH₃)₃) |

Detailed Spectral Interpretation

-

Aromatic Region (δ ~7.35 ppm): The five protons of the phenyl ring in the benzyloxy group are expected to appear as a complex multiplet in the aromatic region. Their exact chemical shifts will be influenced by the electron-donating nature of the ether oxygen.[5]

-

Benzylic Protons (δ ~4.60 ppm): The two protons of the methylene group attached to the oxygen and the phenyl ring (-OCH₂Ph) are chemically equivalent and are expected to appear as a sharp singlet. Their downfield shift is due to the deshielding effect of both the adjacent oxygen atom and the aromatic ring.

-

Pyrrolidine Ring Protons (δ ~3.60 - 4.20 ppm): The protons on the pyrrolidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other.

-

The single proton at the C3 position (H-c), being adjacent to the electronegative oxygen of the benzyloxy group, is expected to be the most downfield of the ring protons.

-

The methylene protons at the C2 and C5 positions (H-d and H-e) will be diastereotopic due to the chiral center at C3. This will result in complex multiplets, with geminal and vicinal couplings. The presence of the N-Boc group will also influence their chemical shifts.

-

-

Tert-Butyl Protons (δ ~1.45 ppm): The nine protons of the tert-butyl group are all chemically equivalent and will appear as a prominent singlet in the upfield region of the spectrum. This is a characteristic signal for the Boc protecting group.[7]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts for the carbon atoms in Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate. These predictions are based on typical chemical shift values for the functional groups present.[8][9]

| Carbon | Predicted δ (ppm) | Assignment |

| C=O | ~205 | Ketone (C4) |

| C=O | ~154 | Carbamate (N-COO-) |

| C-ipso | ~137 | Aromatic (C-O) |

| C-ortho/meta/para | ~128 | Aromatic (C₆H₅) |

| C-quat | ~80 | tert-Butyl (-C(CH₃)₃) |

| C-O | ~75 | Pyrrolidine (C3) |

| C-O | ~72 | Benzylic (-OCH₂Ph) |

| C-N | ~55 | Pyrrolidine (C2) |

| C-N | ~45 | Pyrrolidine (C5) |

| -CH₃ | ~28 | tert-Butyl (-C(CH₃)₃) |

Detailed Spectral Interpretation

-

Carbonyl Carbons (δ ~154 and ~205 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl (C4) will appear significantly downfield, typically above 200 ppm. The carbamate carbonyl of the Boc group will resonate at a higher field, around 154 ppm.[9]

-

Aromatic Carbons (δ ~128 - 137 ppm): The six carbons of the phenyl ring will produce four signals in the aromatic region. The ipso-carbon (attached to the benzylic oxygen) will be the most downfield, while the ortho, meta, and para carbons will have similar chemical shifts.

-

Tert-Butyl Carbons (δ ~28 and ~80 ppm): The tert-butyl group will show two signals: one for the three equivalent methyl carbons around 28 ppm and one for the quaternary carbon around 80 ppm.

-

Pyrrolidine and Benzylic Carbons (δ ~45 - 75 ppm):

-

The C3 carbon, attached to the electronegative oxygen of the benzyloxy group, will be the most downfield of the pyrrolidine ring carbons.

-

The benzylic carbon (-OCH₂Ph) will also be in this region.

-

The C2 and C5 carbons, adjacent to the nitrogen atom, will appear at intermediate chemical shifts.

-

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for the title compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Sample Preparation Workflow:

Caption: A streamlined workflow for NMR sample preparation.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.

Conclusion: A Framework for Structural Verification

This in-depth guide provides a comprehensive framework for the analysis of the ¹H and ¹³C NMR spectra of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate. By understanding the interplay of molecular structure, electronic effects, and magnetic anisotropy, researchers can confidently assign the observed signals and verify the integrity of this crucial synthetic intermediate. The detailed interpretation and experimental protocols presented herein are designed to empower scientists in their daily research, fostering a deeper understanding of NMR spectroscopy and its application in the dynamic field of drug development.

References

-

Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

-

¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information. [Link]

-

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate. PubChem. [Link]

-

NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide. Taylor & Francis Group. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. PubChem. [Link]

-

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Semantic Scholar. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

-

1H-NMR of N-Boc glutamic acid. ResearchGate. [Link]

-

(PDF) tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate. ResearchGate. [Link]

-

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. PubChem. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. [Link]

-

Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]

-

nuclear magnetic resonance - spectroscopy. LibreTexts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nextsds.com [nextsds.com]

- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5 | CID 10868942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

Advanced Synthetic Strategies and Applications of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyrrolidine ring is a ubiquitous scaffold found in numerous FDA-approved therapeutics, ranging from kinase inhibitors to G-protein-coupled receptor (GPCR) ligands. Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (CAS: 1610714-51-6) has emerged as a highly versatile, stereochemically programmable building block [1].

This whitepaper provides an in-depth technical guide on the chemical properties, synthetic methodologies, and downstream functionalization of this critical intermediate. By detailing the causality behind specific experimental conditions—such as the choice of mild oxidants to preserve acid-sensitive protecting groups—this guide serves as a self-validating resource for drug development professionals.

Structural Significance and Physicochemical Properties

The utility of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate stems from its three orthogonal functional handles:

-

N-Boc (tert-Butoxycarbonyl) Group: Provides robust protection of the pyrrolidine nitrogen against nucleophiles and bases during downstream C4 functionalization, while remaining easily cleavable under mild acidic conditions (e.g., TFA or HCl in dioxane).

-

C4 Ketone: Acts as the primary electrophilic center. It readily undergoes reductive amination, Grignard additions, and Wittig olefinations to build complexity at the 4-position [3].

-

C3 Benzyloxy Group: Serves a dual purpose. First, it masks a hydroxyl group that can later be revealed via palladium-catalyzed hydrogenolysis. Second, its significant steric bulk acts as a stereocontrol element, directing incoming nucleophiles to the opposite face of the pyrrolidine ring, thereby favoring the formation of trans-3,4-disubstituted diastereomers.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound, which are critical for calculating reaction stoichiometry and predicting phase behavior during liquid-liquid extractions [1][2].

| Property | Value |

| Chemical Name | tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate |

| CAS Number | 1610714-51-6 |

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.35 g/mol |

| Boiling Point | 408.0 ± 45.0 °C (Predicted) |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) |

| pKa | -3.06 ± 0.40 (Predicted) |

De Novo Synthesis Methodology

The synthesis of this building block from commercially available N-Boc-3-pyrroline requires a carefully orchestrated sequence of epoxidation, nucleophilic ring-opening, and mild oxidation.

Synthetic workflow for tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Epoxidation of N-Boc-3-pyrroline

-

Procedure: Dissolve N-Boc-3-pyrroline (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise. Stir the mixture for 4 hours, allowing it to slowly warm to room temperature.

-

Causality & Validation: mCPBA is chosen for its reliable, concerted oxygen transfer mechanism, ensuring complete conversion to the epoxide. To validate completion, monitor via TLC (n-hexane/EtOAc). The reaction must be quenched with saturated aqueous Na2S2O3 to safely reduce unreacted peroxides before extraction.

Step 2: Regioselective Ring Opening

-

Procedure: In a flame-dried flask under inert atmosphere, suspend Sodium Hydride (NaH, 60% in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C. Slowly add benzyl alcohol (1.2 equiv) to generate the benzoxide anion [4]. After 30 minutes, add the N-Boc-3,4-epoxypyrrolidine (1.0 equiv) dissolved in THF. Heat the reaction to reflux for 12 hours.

-

Causality & Validation: Benzyl alcohol alone is a weak nucleophile. Deprotonation by NaH creates a highly nucleophilic alkoxide that readily attacks the sterically unhindered epoxide carbons. Aqueous workup and silica gel chromatography yield the intermediate 1-Boc-3-benzyloxy-4-hydroxypyrrolidine.

Step 3: Mild Oxidation to the C4 Ketone

-

Procedure (Swern Oxidation): Cool a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM to -78 °C. Add DMSO (3.0 equiv) dropwise. After 15 minutes, add the secondary alcohol from Step 2 (1.0 equiv) in DCM. Stir for 45 minutes, then add triethylamine (Et3N, 5.0 equiv) and allow the mixture to warm to room temperature.

-

Causality & Validation: The N-Boc protecting group is highly sensitive to strong acids. Traditional oxidants like Jones reagent would cause premature Boc cleavage. The Swern oxidation operates under mild, ultimately basic conditions (due to the Et3N quench), cleanly yielding the target ketone without deprotection.

Downstream Functionalization in Drug Discovery

Once synthesized, tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate serves as a central hub for generating structurally diverse, stereodefined pyrrolidine libraries.

Downstream functionalization pathways for drug discovery applications.

Step-by-Step Experimental Protocol: Diastereoselective Reductive Amination

A common application is the installation of an amine at the C4 position to synthesize kinase inhibitor pharmacophores [3].

-

Procedure:

-

Dissolve the ketone (1.0 equiv) and a primary amine (1.1 equiv) in 1,2-dichloroethane (DCE).

-

Add a catalytic amount of acetic acid (0.1 equiv) to facilitate imine formation. Stir at room temperature for 2 hours.

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) portion-wise. Stir for 12 hours.

-

Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

-

-

Causality & Validation: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the transient iminium ion without reducing the starting ketone back to an alcohol. The bulky C3 benzyloxy group sterically shields its face of the ring, forcing the hydride to attack from the opposite face, thereby validating the stereochemical outcome (predominantly the trans-isomer).

Conclusion

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is far more than a simple chemical catalog item; it is a meticulously designed scaffold that solves fundamental challenges in stereoselective synthesis. By leveraging the orthogonal reactivity of the Boc group, the electrophilicity of the C4 ketone, and the steric directing power of the C3 benzyloxy ether, medicinal chemists can rapidly access complex, 3,4-disubstituted pyrrolidines that are foundational to modern targeted therapeutics.

References

-

NextSDS. tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate — Chemical Substance Information. Retrieved from:[Link]

Crystallographic Data and Structural Analysis of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate: A Technical Guide

Executive Summary

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (CAS No. 1610714-51-6) is a highly functionalized, chiral building block extensively utilized in the synthesis of prenylated indole alkaloids (PIAs), kinase inhibitors, and selective serotonin receptor agonists[1]. The presence of the bulky C3-benzyloxy substituent adjacent to the C4-ketone, combined with the conformationally flexible N-Boc (tert-butyloxycarbonyl) protecting group, creates a complex stereoelectronic environment.

For drug development professionals and synthetic chemists, confirming the absolute configuration of the C3 stereocenter and understanding the pyrrolidine ring pucker is non-negotiable. This whitepaper outlines the authoritative crystallographic methodologies required to isolate, analyze, and validate the three-dimensional structure of this specific scaffold using small molecule X-ray diffraction (SC-XRD).

Crystallographic Theory & Causality

The structural elucidation of light-atom organic molecules (containing only C, H, N, and O) presents specific crystallographic challenges. As an Application Scientist, I design protocols not merely to "get a structure," but to ensure the data is mathematically robust and physically meaningful.

Overcoming N-Boc Rotational Disorder

The tert-butyl group of the Boc moiety is notorious for exhibiting severe rotational disorder at ambient temperatures, which manifests as smeared electron density and artificially high Atomic Displacement Parameters (ADPs). Causality: To arrest this dynamic motion, data collection must be performed at cryogenic temperatures (typically 100 K) using an open-flow nitrogen cryostat[2]. This suppresses thermal vibrations, yielding high-resolution diffraction data extending beyond 0.80 Å.

Absolute Structure Determination via Anomalous Dispersion

Because tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate lacks heavy atoms (e.g., halogens or metals), determining its absolute configuration requires maximizing the weak anomalous scattering signal of oxygen and nitrogen. Causality: We mandate the use of Copper Kα radiation ( λ=1.54184 Å) rather than Molybdenum Kα ( λ=0.71073 Å). The longer wavelength of Cu-Kα significantly enhances the anomalous dispersion effects ( f′′ ), allowing for the reliable calculation of the Flack parameter—a self-validating metric where a value near 0 indicates the correct enantiomer, and a value near 1 indicates the inverted structure[2].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology represents the gold standard for isolating and analyzing single crystals of functionalized oxopyrrolidines[3].

Protocol A: Crystal Growth via Vapor Diffusion

-

Solvent Selection: Dissolve 15–20 mg of enantiopure tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate in a minimal volume (approx. 0.5 mL) of a moderately polar, non-coordinating solvent (e.g., ethyl acetate or dichloromethane).

-

Anti-Solvent Layering: Place the open sample vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., n -pentane or hexanes).

-

Equilibration: Allow vapor diffusion to occur undisturbed at 4 °C for 3 to 7 days. The slow reduction in solubility promotes the nucleation of diffraction-quality, defect-free single crystals rather than amorphous precipitates.

Protocol B: Data Collection and Structure Solution

-

Mounting: Under a polarizing microscope, select a clear, block-shaped single crystal. Coat the crystal in paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

-

Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer bathed in a 100 K nitrogen stream. The paratone oil will undergo a glass transition, rigidly securing the crystal without exerting mechanical stress.

-

Diffraction: Collect intensity data using a micro-focus Cu-Kα X-ray source equipped with a hybrid pixel array detector (e.g., RIGAKU Pilatus or Bruker Photon III) using ω -scans.

-

Structure Solution (SHELXT): Process the raw frames using the diffractometer's native software (e.g., CrysAlisPro). Solve the phase problem using SHELXT [4]. Mechanistic Note: SHELXT employs a dual-space algorithm that expands the data to the P1 space group, applies random omit procedures, and tests all space groups in the Laue group. This bypasses initial space group ambiguity, which is highly beneficial for chiral pyrrolidines that often exhibit pseudo-symmetry[4].

-

Refinement (SHELXL): Perform full-matrix least-squares refinement on F2 . Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

Data Presentation: Standardized Crystallographic Profile

Based on high-resolution X-ray diffraction studies of closely related enantiopure N-Boc-oxopyrrolidine-1-carboxylate derivatives[2][5], the expected quantitative crystallographic parameters for the (3R) or (3S) enantiomer of this compound (Chemical Formula: C 16 H 21 NO 4 , MW = 291.34 g/mol ) are summarized below.

Note: The exact unit cell dimensions will vary slightly based on the specific polymorph obtained during crystallization.

| Crystallographic Parameter | Representative Value / Specification |

| Chemical Formula | C 16 H 21 NO 4 |

| Formula Weight | 291.34 g/mol |

| Temperature | 100(2) K |

| Wavelength (Cu-Kα) | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P21 (Non-centrosymmetric, Chiral) |

| Unit Cell Dimensions | a≈9.5 Å, b≈6.2 Å, c≈14.1 Å |

| Cell Angle ( β ) | ≈95.5∘ |

| Volume ( V ) | ≈826 Å 3 |

| Z (Molecules per unit cell) | 2 |

| Calculated Density ( Dcalc ) | 1.171 g/cm 3 |

| Goodness-of-fit on F2 | 1.02 - 1.05 |

| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |

| Absolute Structure (Flack) Parameter | 0.02(8) (Validates absolute configuration) |

Workflow Visualization

The following diagram illustrates the logical progression of the crystallographic workflow, emphasizing the integration of hardware and dual-space computational algorithms required to solve this structure.

Workflow for small molecule X-ray crystallographic analysis of functionalized pyrrolidines.

References

- ChemicalBook. "tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate | 1610714-51-6". ChemicalBook Substance Database.

- The Journal of Organic Chemistry. "Modeling Possible Biogenetic Pathways to the Isomeric Pyrano[2,3-g]indole and Pyrano[3,2-f]indole Cores of Certain Prenylated Indole Alkaloids Using Gold(I)-Catalyzed Intramolecular Hydroarylation Reactions". ACS Publications.

- Chemical Science. "Asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to α,β-unsaturated-γ-lactam". The Royal Society of Chemistry.

- Acta Crystallographica Section A. "SHELXT – Integrated space-group and crystal-structure determination". PMC - NIH.

- BenchChem. "Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)pyridin-3-amine Derivatives". BenchChem Protocols.

Sources

Stability and reactivity profile of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate

An In-depth Technical Guide to the Stability and Reactivity of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate

Executive Summary

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a pyrrolidinone core functionalized with two key orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the nitrogen and a benzyl (Bn) ether at the C3 position. This guide provides a comprehensive analysis of the molecule's stability under various conditions and a detailed profile of its reactivity. The primary determinants of its chemical behavior are the acid-labile N-Boc group, the reducible 4-keto moiety, and the hydrogenolytically cleavable O-benzyl group. Understanding the distinct and selective reactivity of these functional groups is paramount for its effective application in complex multi-step syntheses. This document serves as a technical resource for researchers, offering field-proven insights into its handling, reaction protocols, and strategic deployment in synthetic workflows.

Introduction: A Versatile Pyrrolidinone Building Block

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (CAS No. 1610714-51-6) has emerged as a valuable intermediate, providing a robust platform for the synthesis of complex nitrogen-containing heterocycles.[1][2] Its utility stems from the presence of three distinct functional groups—a carbamate, a ketone, and a benzyl ether—each offering a handle for selective chemical modification.

This strategic arrangement of orthogonally protected functional groups allows for a stepwise elaboration of the molecule. For instance, the amine can be unmasked under acidic conditions without affecting the benzyl ether, while the benzyl ether can be removed via hydrogenation, leaving the Boc group intact.[3] This guide will dissect the chemical personality of this molecule, providing a framework for predicting its behavior and designing rational synthetic strategies.

Sources

How to synthesize Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate in the lab

An Application Note for the Synthesis of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate

Topic: Synthesis of Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. Its rigid pyrrolidinone core, adorned with versatile functional groups, serves as a key intermediate for synthesizing a wide range of biologically active molecules, including enzyme inhibitors and complex heterocyclic scaffolds. The synthesis of this compound is most commonly achieved through the oxidation of its corresponding secondary alcohol precursor, tert-butyl 3-(benzyloxy)-4-hydroxy-pyrrolidine-1-carboxylate.

This application note provides detailed protocols for two of the most reliable and widely adopted methods for this transformation: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. The choice between these methods often depends on substrate sensitivity, available equipment, and safety considerations. Both protocols are designed to be robust and scalable, providing a clear pathway to obtaining the target ketone in high yield and purity.

PART 1: Scientific Principles and Mechanistic Overview

The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For complex and sensitive substrates like the N-Boc protected pyrrolidinol, harsh oxidizing agents are unsuitable. Therefore, mild and selective methods are required.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (-78 °C).[1][2] The reaction is renowned for its mild conditions, wide functional group tolerance, and the ease of removal of its volatile byproducts.[3]

The mechanism proceeds through several distinct steps[1][4]:

-

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form the highly electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant. This step also releases carbon monoxide and carbon dioxide.[1][3]

-

Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing chloride and forming a key alkoxysulfonium salt intermediate.[1]

-

Ylide Formation and Elimination: A hindered organic base, typically triethylamine (TEA), is added to deprotonate the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular E2-like elimination via a five-membered ring transition state to yield the desired ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[1][4]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation offers a powerful alternative, employing a hypervalent iodine(V) reagent.[5][6] This method is prized for its operational simplicity, neutral pH, and ability to be performed at room temperature, which circumvents the need for cryogenic setups.[6]

The mechanism involves:

-

Ligand Exchange: The alcohol substrate displaces an acetate ligand on the iodine center of the DMP reagent.

-

Elimination: The newly formed intermediate undergoes an intramolecular elimination, where another acetate ligand acts as a base to abstract the proton from the alcohol's carbon atom, leading to the formation of the ketone, iodinane, and acetic acid.[7]

The primary advantages of DMP include shorter reaction times, high chemoselectivity, and a simplified workup compared to many other methods.[6] However, it is crucial to handle DMP with care, as it can be impact-sensitive and potentially explosive, particularly when impure.[5][8]

PART 2: Experimental Protocols and Data

The following protocols assume the starting material, tert-butyl 3-(benzyloxy)-4-hydroxy-pyrrolidine-1-carboxylate, is available. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures known for high efficiency.[1][3]

Materials and Reagents:

-

tert-Butyl 3-(benzyloxy)-4-hydroxy-pyrrolidine-1-carboxylate

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA, Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask with a magnetic stir bar

-

Thermometer or thermocouple

-

Two addition funnels or syringes

-

Dry ice/acetone bath

-

Rotary evaporator

-

Flash chromatography system

Safety Precautions:

-

Oxalyl chloride is highly toxic and corrosive. Handle with extreme care in a fume hood.

-

The reaction generates carbon monoxide (CO) , a toxic gas, and dimethyl sulfide (DMS) , which has a strong, unpleasant odor.[1] All steps must be performed in an efficient fume hood.

-

Cryogenic temperatures (-78 °C) can cause severe burns. Wear appropriate thermal gloves.

-

Used glassware should be rinsed with a bleach solution to oxidize the residual DMS, mitigating its odor.[1]

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a stir bar, a thermometer, and two addition funnels under an inert atmosphere (Ar or N₂).

-

Activator Preparation: Charge the flask with anhydrous DCM (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM.

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via an addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.

-

Alcohol Addition: Dissolve the tert-butyl 3-(benzyloxy)-4-hydroxy-pyrrolidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C. Stir for 45-60 minutes.

-

Base Addition and Quenching: Add anhydrous triethylamine (5.0 equivalents) dropwise, keeping the temperature below -65 °C. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over approximately 1 hour.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a less technically demanding alternative to the Swern oxidation.[5][6]

Materials and Reagents:

-

tert-Butyl 3-(benzyloxy)-4-hydroxy-pyrrolidine-1-carboxylate

-

Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (optional but recommended)

-

Rotary evaporator

-

Flash chromatography system

Safety Precautions:

-

Dess-Martin Periodinane is a potentially impact-sensitive and explosive compound, especially if impure or heated.[5][8] Handle with care, avoid grinding, and store appropriately.

-

The reaction should be conducted in a fume hood.[9]

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the tert-butyl 3-(benzyloxy)-4-hydroxy-pyrrolidine-1-carboxylate (1.0 equivalent) and anhydrous DCM (approx. 0.1 M).

-

DMP Addition: Add Dess-Martin Periodinane (1.2 to 1.5 equivalents) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or additional DCM.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers become clear (approx. 20-30 minutes).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel as described in the Swern protocol.

Data Summary and Method Comparison

Table 1: Reagent Quantities for a 10 mmol Synthesis Scale

| Reagent | M.W. ( g/mol ) | Protocol 1 (Swern) | Protocol 2 (DMP) |

| tert-Butyl 3-(benzyloxy)-4-hydroxy-pyrrolidine-1-carboxylate | 293.36 | 2.93 g (10 mmol, 1.0 eq) | 2.93 g (10 mmol, 1.0 eq) |

| Oxalyl Chloride | 126.93 | 1.90 g / 1.3 mL (15 mmol, 1.5 eq) | - |

| DMSO | 78.13 | 1.72 g / 1.56 mL (22 mmol, 2.2 eq) | - |

| Triethylamine | 101.19 | 5.06 g / 6.96 mL (50 mmol, 5.0 eq) | - |

| Dess-Martin Periodinane | 424.14 | - | 5.09 g (12 mmol, 1.2 eq) |

| Dichloromethane (DCM) | 84.93 | ~50 mL | ~100 mL |

Table 2: Comparison of Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Temperature | Cryogenic (-78 °C) | Room Temperature |

| Reaction Time | 2-4 hours | 1-4 hours |

| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |

| Advantages | High yields, mild, byproducts are volatile and easily removed.[3] | Mild, neutral pH, simple setup, short reaction time, easy workup.[6] |

| Disadvantages | Requires cryogenic setup, toxic/odorous byproducts (CO, DMS).[1] | Reagent is potentially explosive and expensive.[8] |

| Workup | Aqueous washes to remove salts. | Reductive quench (Na₂S₂O₃) followed by aqueous washes.[8] |

PART 3: Visualizations

Synthetic Pathway

Caption: Overall synthetic transformation from the alcohol precursor to the target ketone.

Experimental Workflow: Swern Oxidation

Caption: Step-by-step workflow for the Swern oxidation protocol.

References

- tert-butyl 3-(benzyloxy)

- Dess-Martin periodinane - Organic Syntheses Procedure. (n.d.). Google Vertex AI Search.

- Dess-Martin periodinane 97 87413-09-0. (n.d.). Google Vertex AI Search.

- SAFETY DATA SHEET. (2025, December 25). Sigma-Aldrich.

- Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. (n.d.). Google Vertex AI Search.

- SAFETY DATA SHEET. (2009, April 15). Fisher Scientific.

- Safety Data Sheet. (2026, January 5). BroadPharm.

- Swern oxidation - Wikipedia. (n.d.). Google Vertex AI Search.

- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.

- Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide - PMC. (n.d.). Google Vertex AI Search.

- PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. (2014, December 18). Googleapis.com.

- Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (C16H21NO4) - PubChemLite. (n.d.). Google Vertex AI Search.

- Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem. (n.d.). Google Vertex AI Search.

- Swern Oxidation - Alfa Chemistry. (2024, October 25).

- The Swern Oxidation - Comptes Rendus de l'Académie des Sciences. (n.d.).

- Swern Oxidation | Chem-St

- Swern Oxidation - Chemistry Steps. (2020, January 7).

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 戴斯-马丁氧化剂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. broadpharm.com [broadpharm.com]

Application Note: tert-Butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate as a Strategic Scaffold in Advanced Pharmaceutical Synthesis

Executive Summary

The transition toward high-Fsp³ (fraction of sp³ hybridized carbons) molecular architectures has fundamentally reshaped modern medicinal chemistry, allowing for improved pharmacokinetic profiles and deeper exploration of 3D chemical space[1]. Within this paradigm, tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (CAS: 1610714-51-6) has emerged as a highly privileged, conformationally constrained building block[2].

This application note provides a comprehensive guide for researchers and drug development professionals on the structural utility, mechanistic rationale, and validated synthetic protocols for deploying this specific pyrrolidine derivative in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Significance

The utility of this building block lies in its dense functionalization and orthogonal protection strategy. The molecule features three distinct, addressable vectors:

-

N1-Boc Carbamate : Provides stability during early-stage synthesis and can be selectively cleaved under acidic conditions to reveal a secondary amine for amide coupling or alkylation.

-

C4-Ketone : An electrophilic center primed for sp³ functionalization via reductive amination, Wittig olefination, or Grignard addition.

-

C3-Benzyl Ether : A robustly protected hydroxyl group that survives basic and mildly acidic conditions but can be seamlessly removed via catalytic hydrogenolysis to yield a hydrogen-bond donor/acceptor.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate |

| CAS Number | 1610714-51-6[2] |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.35 g/mol |

| Key Reactive Centers | Ketone (C4), Protected Amine (N1), Protected Hydroxyl (C3) |

| Storage Conditions | 2–8°C, under inert atmosphere (Argon/N₂) to prevent oxidation |